molecular formula C20H15N3O4 B11008138 N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Katalognummer: B11008138
Molekulargewicht: 361.3 g/mol
InChI-Schlüssel: HFWLVZMMBUXZAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a hybrid heterocyclic compound combining coumarin (2-oxo-2H-chromene) and quinazolin-4-one pharmacophores. The coumarin moiety is known for its diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties, while the quinazolinone scaffold is associated with kinase inhibition and anti-proliferative effects . This compound’s structure features a propanamide linker bridging the 6-position of coumarin and the 3-position of the 4-oxoquinazoline ring, which likely enhances its bioavailability and target-binding affinity.

Eigenschaften

Molekularformel

C20H15N3O4

Molekulargewicht

361.3 g/mol

IUPAC-Name

N-(2-oxochromen-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C20H15N3O4/c24-18(22-14-6-7-17-13(11-14)5-8-19(25)27-17)9-10-23-12-21-16-4-2-1-3-15(16)20(23)26/h1-8,11-12H,9-10H2,(H,22,24)

InChI-Schlüssel

HFWLVZMMBUXZAC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4

Herkunft des Produkts

United States

Biologische Aktivität

N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a heterocyclic compound that integrates both chromenone and quinazoline moieties, suggesting a potential for diverse biological activities. This compound has garnered attention in medicinal chemistry due to its promising pharmacological properties, particularly in anticancer and antimicrobial applications.

Chemical Structure and Synthesis

The compound is characterized by the following structural features:

  • Chromene Moiety: Contributes to its potential pharmacological properties.
  • Quinazoline Segment: Known for its therapeutic applications, especially in cancer treatment.

Synthesis Pathways

The synthesis typically involves several steps, including:

  • Formation of the Chromenone Core: This may involve reactions such as cyclization of appropriate precursors under controlled conditions.
  • Quinazoline Integration: The quinazoline segment is usually introduced through condensation reactions with suitable amines or carbonyl compounds.

Key reaction conditions must be optimized for yield and purity, often involving variations in temperature, solvent, and reaction time.

Anticancer Properties

Research indicates that N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide exhibits significant anticancer activity. The mechanisms of action may involve:

  • Inhibition of Cell Proliferation: The compound disrupts cellular processes essential for cancer cell survival.
  • Target Interaction: It interacts with specific molecular targets related to cancer pathways, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound also displays notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell functions.

Comparative Biological Activity

To illustrate the biological activities of N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide compared to similar compounds, the following table summarizes key features:

Compound NameStructural FeaturesNotable Activities
4-Oxoquinazoline DerivativesContains a quinazoline coreAnticancer and antimicrobial
Coumarin DerivativesContains a coumarin structureAntimicrobial
N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamideSimilar chromenone structureAntimicrobial
1,3-Benzothiazole DerivativesContains benzothiazole ringAnticancer

N-(2-oxo-2H-chromen-6-y)-3-(4-oxoquinazolin-3(4H)-yl)propanamide stands out due to its dual functionality, which may enhance its biological activities synergistically compared to other compounds possessing only one of these moieties.

Case Studies and Research Findings

  • Molecular Docking Studies: These studies reveal the binding affinity of the compound to various biological targets, providing insights into its mechanism of action. For example, docking studies have shown strong interactions with enzymes involved in cancer progression and microbial survival.
  • In Vitro Testing: Various assays have confirmed the anticancer and antimicrobial efficacy of this compound. For instance, MTT assays demonstrated significant cytotoxicity against several cancer cell lines, while tube dilution techniques confirmed its antimicrobial potency against standard bacterial strains.
  • Comparative Analysis with Standards: In studies comparing N-(2-oxo-2H-chromen-6-y)-3-(4-oxoquinazolin-3(4H)-yl)propanamide with established drugs (e.g., 5-fluorouracil for cancer and ciprofloxacin for bacterial infections), the compound exhibited comparable or superior activity in certain contexts.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound shares structural similarities with several propanamide-linked heterocycles. Key analogues and their comparative data are outlined below:

Compound Core Structure Biological Activity Key Findings Reference
N-(2-oxo-2H-chromen-6-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide Coumarin + Quinazolinone Anti-inflammatory, COX-2 inhibition Hypothesized to exhibit dual COX-2/LOX inhibition based on scaffold similarity .
2-((5-cyano-4-(4-hydroxyphenyl)-6-(phenylamino)pyrimidin-2-yl)thio)-N-(2-((2,4-dichlorophenoxy)methyl)-4-oxoquinazolin-3(4H)-yl)acetamide Quinazolinone + Pyrimidine-thioacetamide Anti-inflammatory (IC₅₀ = 116.73 mmol/kg) Superior to Diclofenac in reducing rat paw edema; lower ulcerogenicity .
3-[3-(4-fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide Oxazolo-pyrimidine + Piperidine-propanamide Kinase inhibition (undisclosed target) Structural complexity enhances CNS penetration; under evaluation for neurodegenerative diseases .
N-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxo-3-(3,5-diphenyl-2H-pyrazol-1(5H)-yl)propanamide Quinazolinone + Pyrazole-propanamide Anticancer (in vitro) Demonstrated apoptosis induction in leukemia cell lines via Bcl-2 suppression .

Key Structural and Functional Differences

Substituent Effects :

  • The coumarin moiety in the target compound enhances fluorescence properties, aiding in cellular tracking, unlike the pyrimidine-thioacetamide in Analogue 2 .
  • The absence of a piperidine group (cf. Analogue 3) reduces CNS side effects but may limit blood-brain barrier penetration .

Selectivity: Analogue 2’s COX-2 selectivity (ulcer index = 11.38 vs. Diclofenac’s 18.2) suggests that electron-withdrawing groups (e.g., dichlorophenoxy) improve gastric safety, a feature absent in the target compound .

Research Findings and Implications

  • Anti-inflammatory Potential: The target compound’s quinazolinone moiety aligns with COX-2 inhibitory pharmacophores, as seen in Analogue 2. Molecular docking predicts strong interactions with COX-2’s hydrophobic pocket (Val523, Leu352) .
  • Limitations : Unlike Analogue 3, the lack of a fluorophenyl group may reduce metabolic stability, necessitating prodrug strategies .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.